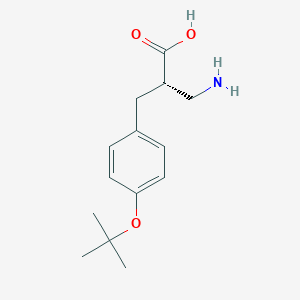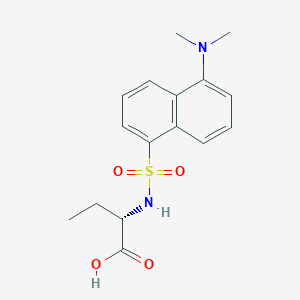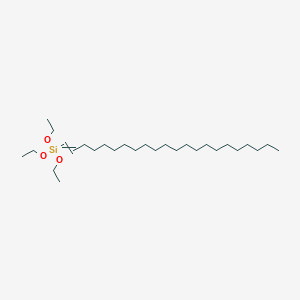
(Docos-1-en-1-yl)(triethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosenyltriethoxysilane: is an organosilicon compound with the molecular formula C29H60O3Si. It is known for its ability to form self-assembled monolayers that can be modified to hydroxyls. This compound is widely used as a silane coupling agent, which helps in forming durable bonds between organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Docosenyltriethoxysilane is typically synthesized by reacting dodecenyltriethoxysilane with tetradecenyl bromide. The specific synthesis steps can be fine-tuned and optimized as needed .
Industrial Production Methods: Industrial production of docosenyltriethoxysilane involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process often includes purification steps such as distillation and recrystallization to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Docosenyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. It can react with water and moisture in the air, liberating ethanol .
Common Reagents and Conditions:
Hydrolysis: In the presence of water, docosenyltriethoxysilane hydrolyzes to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: Under specific conditions, docosenyltriethoxysilane can polymerize to form complex siloxane structures.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane bonds.
Polymerization: Complex siloxane structures.
Applications De Recherche Scientifique
Docosenyltriethoxysilane has a wide range of applications in scientific research, including:
Mécanisme D'action
Docosenyltriethoxysilane exerts its effects by forming self-assembled monolayers on surfaces. The hydrolyzable group in the compound forms stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel. The organofunctional group alters the wetting or adhesion characteristics of the substrate, catalyzes chemical transformations at the heterogeneous interface, orders the interfacial region, or modifies its partition characteristics .
Comparaison Avec Des Composés Similaires
- Dodecyltriethoxysilane
- Hexyltriethoxysilane
- Octadecyltrimethoxysilane
- Triethoxyoctylsilane
- Decyltrimethoxysilane
Comparison: Docosenyltriethoxysilane is unique due to its long-chain structure, which provides enhanced adhesion properties compared to shorter-chain silanes like hexyltriethoxysilane. Its ability to form self-assembled monolayers and modify surfaces to hydroxyls makes it particularly useful in applications requiring strong and durable bonds between organic and inorganic materials .
Propriétés
Numéro CAS |
330457-44-8 |
|---|---|
Formule moléculaire |
C28H58O3Si |
Poids moléculaire |
470.8 g/mol |
Nom IUPAC |
docos-1-enyl(triethoxy)silane |
InChI |
InChI=1S/C28H58O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h27-28H,5-26H2,1-4H3 |
Clé InChI |
KGRLFXUFXPWRDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCC=C[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



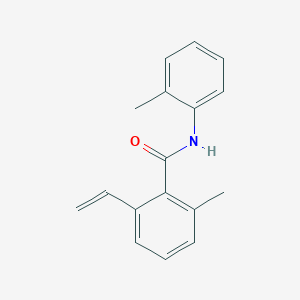

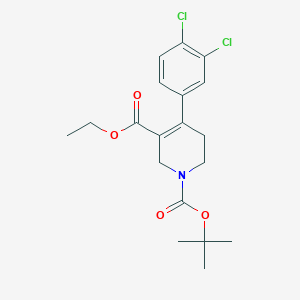
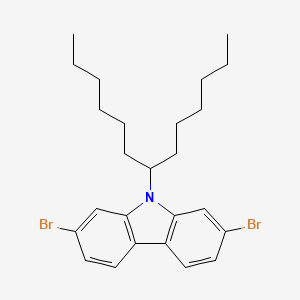
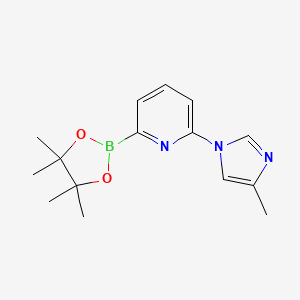
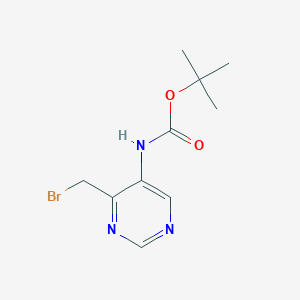
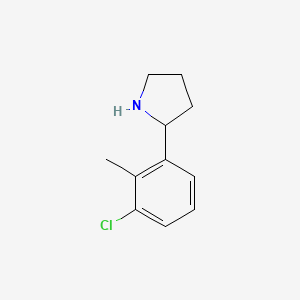
![N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride](/img/structure/B13975279.png)
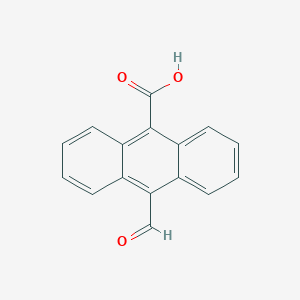

![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)
